

"Methyl 4-(piperazin-1-YL)benzoate" in the synthesis of imatinib precursors

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Compound of Interest

Compound Name: *Methyl 4-(piperazin-1-YL)benzoate*

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Application Notes and Protocols for the Synthesis of Imatinib Precursors

A Clarification on the Key Intermediate

Initial research indicates that "**Methyl 4-(piperazin-1-YL)benzoate**" is not the commonly utilized precursor in the synthesis of Imatinib. The well-established precursor is 4-((4-methylpiperazin-1-yl)methyl)benzoic acid or its derivatives (e.g., acid chloride or esters). The structural distinction lies in the presence of a methyl group on the piperazine ring and a methylene bridge connecting the piperazine moiety to the benzoic acid ring in the correct precursor. These features are crucial for the final structure and activity of Imatinib.

This document provides detailed application notes and protocols for the synthesis of the recognized key intermediate, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, and its subsequent conversion to Imatinib.

Application Notes

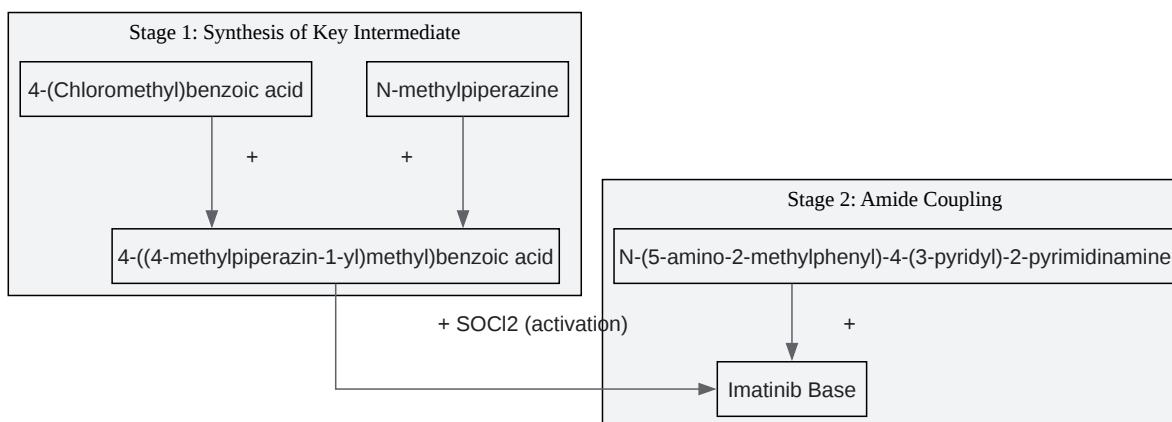
The synthesis of Imatinib, a cornerstone in targeted cancer therapy, involves the strategic coupling of two key fragments. One of these essential building blocks is 4-((4-methylpiperazin-1-yl)methyl)benzoic acid. The preparation of this intermediate is a critical step that influences the overall yield and purity of the final active pharmaceutical ingredient (API).

Several synthetic routes to 4-((4-methylpiperazin-1-yl)methyl)benzoic acid have been developed, often starting from commercially available materials such as 4-(chloromethyl)benzoic acid or p-cyanobenzyl chloride. The presented protocol outlines a common and efficient method for its synthesis.

Subsequently, the synthesized 4-((4-methylpiperazin-1-yl)methyl)benzoic acid is activated, typically by converting it to its acid chloride, and then reacted with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine to form the final Imatinib base. This amide bond formation is the final key step in assembling the Imatinib molecule. The purity of the final product is highly dependent on the quality of the precursors and the reaction conditions of this coupling step.

Synthesis Pathway of Imatinib

The overall synthesis can be visualized as a two-stage process: the formation of the piperazine-containing side chain and the final amide coupling.



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Caption: Overall workflow for the synthesis of Imatinib.

Experimental Protocols

Protocol 1: Synthesis of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride

This protocol details the synthesis of the key intermediate from 4-(chloromethyl)benzoic acid and N-methylpiperazine. [1] Materials:

- 4-(Chloromethyl)benzoic acid
- N-methylpiperazine
- Sodium bicarbonate
- N,N-Dimethylformamide (DMF)
- Hydrogen chloride gas

Procedure:

- To a reaction vessel equipped with a stirrer and thermometer, add 100g of 4-(chloromethyl)benzoic acid, 60g of N-methylpiperazine, 49g of sodium bicarbonate, and 350ml of N,N-dimethylformamide.
- Stir the mixture at 30°C for 2 hours.
- Cool the reaction solution to room temperature.
- The resulting mixture containing 4-((4-methylpiperazin-1-yl)methyl)benzoic acid is then subjected to purification (e.g., via nanofiltration as described in the patent) to remove excess reagents and salts.
- Concentrate the purified solution.
- Bubble hydrogen chloride gas through the concentrated solution to precipitate the dihydrochloride salt.

- Isolate the white solid by centrifugation to obtain 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride.

Quantitative Data Summary (Protocol 1)

Reactant/Product	Molar Mass (g/mol)	Amount	Yield/Purity	Reference
4-(Chloromethyl)benzoic acid	170.59	100 g	-	[1]
N-methylpiperazine	100.16	60 g	-	[1]
Sodium bicarbonate	84.01	49 g	-	[1]
4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride	321.25	176 g	97.3% Yield, 99.8% Purity	[1]

Protocol 2: Synthesis of Imatinib Base

This protocol describes the coupling of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. [\[2\]](#) Materials:

- 4-((4-methylpiperazin-1-yl)methyl)benzoic acid
- N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine
- Carboxylic acid coupling reagent (e.g., a carbodiimide like EDC)
- Solvent (e.g., a mixture of THF and water)

Procedure:

- In a suitable reaction vessel, dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine and 4-((4-methylpiperazin-1-yl)methyl)benzoic acid in a solvent mixture of THF and water.
- Add a carboxylic acid coupling reagent (e.g., EDC or a salt thereof) to the solution.
- Stir the reaction mixture at ambient temperature.
- Monitor the reaction for completion (e.g., by TLC or HPLC).
- Upon completion, the Imatinib base can be isolated and purified.

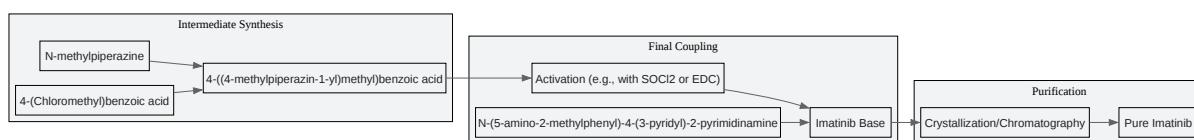
Alternative Amide Coupling (using the acid chloride): [\[3\]](#)

- Suspend 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride dihydrochloride in a suitable solvent such as tetrahydrofuran or 2-methyltetrahydrofuran.
- Add N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine to the suspension.
- After the reaction is complete, add water.
- Adjust the pH to 3.5-4.5 with hydrochloric acid.
- Separate the aqueous phase and adjust the pH to 8.5-9.0 with sodium hydroxide to crystallize the crude Imatinib product.

Quantitative Data for Alternative Amide Coupling

Reactant/Product	Molar Mass (g/mol)	Role	Purity/Yield	Reference
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine	277.32	Starting Material	-	[3]
4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride dihydrochloride	325.68	Starting Material	-	[3]
Imatinib (crude)	493.60	Product	-	[3]
Imatinib (purified)	493.60	Final Product	Genotoxic impurities below 2ppm	[3]

Workflow for Imatinib Synthesis



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References

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- 2. US7550591B2 - Imatinib production process - Google Patents [patents.google.com]
- 3. CN107245070B - Purification method of imatinib - Google Patents [patents.google.com]
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